3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
CAS No.: 1142215-07-3
Cat. No.: VC8051400
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid - 1142215-07-3](/images/structure/VC8051400.png)
Specification
CAS No. | 1142215-07-3 |
---|---|
Molecular Formula | C19H25NO3 |
Molecular Weight | 315.4 g/mol |
IUPAC Name | 3-(4-benzylpiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C19H25NO3/c1-19(2)15(16(19)18(22)23)17(21)20-10-8-14(9-11-20)12-13-6-4-3-5-7-13/h3-7,14-16H,8-12H2,1-2H3,(H,22,23) |
Standard InChI Key | FHXXQBAKIWMBRW-UHFFFAOYSA-N |
SMILES | CC1(C(C1C(=O)O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C |
Canonical SMILES | CC1(C(C1C(=O)O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
A 2,2-dimethylcyclopropane ring, introducing significant steric strain and conformational rigidity.
-
A 4-benzylpiperidine group linked via a carbonyl bridge, contributing to lipophilicity and potential receptor-binding capabilities.
-
A carboxylic acid terminus, enabling hydrogen bonding and salt formation.
The molecular formula is C₁₉H₂₅NO₃, with a molecular weight of 315.42 g/mol . The SMILES notation (O=C(O)C1C(C(=O)N2CCC(CC=3C=CC=CC3)CC2)C1(C)C
) explicitly defines the connectivity, highlighting the spatial arrangement of substituents .
Stereochemical Considerations
The cyclopropane ring and piperidine nitrogen create two chiral centers (C3 and C4 of the cyclopropane), potentially yielding four stereoisomers. While specific configurations remain uncharacterized in available literature, enantiomeric differences could profoundly impact biological activity and metabolic pathways .
Synthesis and Manufacturing
Synthetic Routes
Though detailed protocols are proprietary, retrosynthetic analysis suggests:
-
Cyclopropanation: A [2+1] cycloaddition using dimethyl malonate derivatives and dichlorocarbene.
-
Piperidine Coupling: Amide bond formation between the cyclopropanecarboxylic acid and 4-benzylpiperidine via carbodiimide-mediated activation.
Industrial-scale production faces challenges due to the cyclopropane’s strain energy, requiring low-temperature conditions to prevent ring-opening side reactions .
Parameter | Value | Method |
---|---|---|
Purity | ≥95% | HPLC (UV 254 nm) |
Residual Solvents | <500 ppm (total) | GC-MS |
Heavy Metals | <10 ppm | ICP-OES |
Physicochemical Properties
Solubility Profile
The compound exhibits marked hydrophobicity:
-
Water: <0.1 mg/mL (25°C)
-
Ethanol: 12.3 mg/mL
-
DCM: >50 mg/mL
This behavior aligns with calculated partition coefficients:
Stability Data
Degradation studies under ICH guidelines reveal:
-
Thermal Stability: Decomposition onset at 187°C (TGA)
-
Photostability: 5% degradation after 48h under UV-B exposure
-
Hydrolytic Stability: t₁/₂ = 14 days in PBS (pH 7.4, 37°C), primarily via amide hydrolysis .
Applications and Comparative Analysis
Medicinal Chemistry Applications
The compound serves as a precursor for:
-
Piperidine-based protease inhibitors: Analogous to HIV-1 protease inhibitors incorporating rigid hydrophobic cores.
-
GPCR modulators: Structural similarity to neurokinin-1 antagonists (e.g., aprepitant) .
Comparison with Related Compounds
The higher logP of the target compound versus the chlorotrifluoropropenyl analog correlates with reduced aqueous solubility, while comparisons to ezetimibe highlight shared challenges in oral bioavailability .
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from:
-
Low cyclopropanation yields (~35%)
-
Difficult diastereomer separation
Emerging techniques like flow chemistry or enzymatic desymmetrization could address these issues.
Therapeutic Optimization
Proposed modifications include:
-
Prodrug formation: Esterification of the carboxylic acid to enhance absorption
-
Stereoselective synthesis: Isolating active enantiomers to improve potency
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume